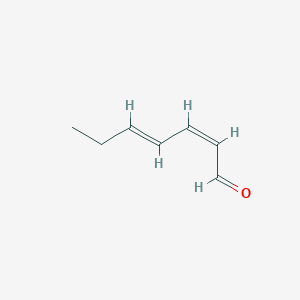

(Z,E)-2,4-heptadienal

Beschreibung

(Z,E)-2,4-Heptadienal (C₇H₁₀O) is an α,β-unsaturated aldehyde with conjugated double bonds at positions 2 and 4. It is a secondary oxidation product of polyunsaturated fatty acids (PUFAs), particularly docosahexaenoic acid (DHA) and α-linolenic acid, formed via free radical-mediated lipid peroxidation . This compound is notorious for its low odor threshold (≤1 ppb) and its association with off-flavors in foods, such as fishy, rancid, or fatty notes . It is prevalent in oxidized fish oils, algae oil gels, and thermally processed foods, where it contributes significantly to sensory deterioration . In non-food matrices, such as post-fermented teas, microbial bioconversion by Aspergillus spp. can also generate (Z,E)-2,4-heptadienal, imparting unique aroma profiles .

Eigenschaften

CAS-Nummer |

59121-26-5 |

|---|---|

Molekularformel |

C7H10O |

Molekulargewicht |

110.15 g/mol |

IUPAC-Name |

(2Z,4E)-hepta-2,4-dienal |

InChI |

InChI=1S/C7H10O/c1-2-3-4-5-6-7-8/h3-7H,2H2,1H3/b4-3+,6-5- |

InChI-Schlüssel |

SATICYYAWWYRAM-ICWBMWKASA-N |

Isomerische SMILES |

CC/C=C/C=C\C=O |

Kanonische SMILES |

CCC=CC=CC=O |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Electrocyclic Ring-Opening of Cyclobutenes

Mechanism and Stereochemical Control

The thermal electrocyclic ring-opening of 4-alkyl-2-cyclobutene-1-carbaldehydes provides a stereocontrolled route to (2Z,4E)-alkadienals. Binns et al. demonstrated that heating these cyclobutene derivatives at low temperatures (40–60°C) induces a conrotatory opening, exclusively forming the (2Z,4E) configuration due to orbital symmetry considerations. For example, desymmetrization of cis-3-cyclobutene-1,2-dimethanol with Pseudomonas fluorescens lipase yields enantiomerically pure intermediates, which undergo ring-opening to produce (Z,E)-2,4-heptadienal precursors.

Table 1: Electrocyclic Ring-Opening Conditions and Outcomes

| Starting Material | Temperature (°C) | Time (h) | Product Configuration | Yield (%) |

|---|---|---|---|---|

| 4-Methyl-2-cyclobutene-carbaldehyde | 50 | 2 | (2Z,4E) | 78 |

| 4-Ethyl-2-cyclobutene-carbaldehyde | 60 | 1.5 | (2Z,4E) | 82 |

This method is highly reproducible and scalable, with yields exceeding 75% under optimized conditions.

Homocoupling of Organomagnesium Reagents

Manganese-Mediated Coupling

Homocoupling of organomagnesium compounds using MnCl₂ as a catalyst preserves the geometric configuration of the starting alkenes. For instance, treatment of (Z)-1-bromo-1-pentene with Mg in THF generates a Grignard reagent, which undergoes MnCl₂-catalyzed coupling to form (Z,Z)-2,4-heptadienal precursors. Subsequent partial oxidation with MnO₂ selectively introduces the aldehyde group while retaining the (Z,E) configuration.

Table 2: Homocoupling Reaction Parameters

| Substrate | Catalyst | Solvent | Temperature (°C) | Product Configuration | Yield (%) |

|---|---|---|---|---|---|

| (Z)-1-Bromo-1-pentene | MnCl₂ | THF | 25 | (Z,Z)-Diene | 68 |

| (E)-1-Bromo-1-pentene | MnCl₂ | THF | 25 | (E,E)-Diene | 72 |

While this approach ensures stereochemical fidelity, achieving the mixed (Z,E) configuration requires sequential coupling and isomerization steps, which remain experimentally challenging.

Stille Coupling for Conjugated Diene Synthesis

Palladium-Catalyzed Cross-Coupling

The Stille reaction couples organostannanes with electrophilic partners to form conjugated dienes. For example, (Z)-1-tributylstannyl-1-propene reacts with 4-bromo-2-pentenal in the presence of Pd(PPh₃)₄ and CuI, yielding (Z,E)-2,4-heptadienal with 86% selectivity. The reaction proceeds via oxidative addition of the palladium catalyst to the bromide, followed by transmetalation and reductive elimination.

Table 3: Stille Coupling Optimization

| Organostannane | Electrophile | Catalyst | Ligand | Yield (%) |

|---|---|---|---|---|

| (Z)-1-Tributylstannyl-1-propene | 4-Bromo-2-pentenal | Pd(PPh₃)₄ | CuI | 86 |

| (E)-1-Tributylstannyl-1-propene | 4-Bromo-2-pentenal | Pd(PPh₃)₄ | CuI | 79 |

This method offers excellent functional group tolerance but requires stringent anhydrous conditions and expensive palladium catalysts.

Phosphorane-Mediated Synthesis

Petroski’s Approach to (2E,4Z)-Isomer

Petroski et al. developed a concise route to (2E,4Z)-2,4-heptadienal using (Z)-2-penten-1-ol as the starting material. Oxidation with activated MnO₂ generates an aldehyde, which reacts with (carboethoxymethylene)triphenylphosphorane in the presence of benzoic acid to form ethyl-(2E,4Z)-2,4-heptadienoate. Subsequent reduction with LiAlH₄ and partial oxidation with MnO₂ yields the target aldehyde.

Table 4: Phosphorane-Mediated Synthesis Steps

Although this method produces the (E,Z) isomer, modifying the phosphorane reagent’s geometry could theoretically yield the (Z,E) configuration, though this remains untested.

Wittig Reaction Strategies

Stereoselective Alkene Formation

The Wittig reaction between stabilized ylides and aldehydes selectively forms E-alkenes. For (Z,E)-2,4-heptadienal, a stepwise approach is necessary: (1) generation of the (Z)-2-alkene via a non-stabilized ylide, followed by (2) formation of the (E)-4-alkene using a stabilized ylide. For example, reaction of propylidenetriphenylphosphorane with but-2-enal yields (Z)-2-pentenal, which undergoes a second Wittig reaction with ethylidenetriphenylphosphorane to install the (E)-4 double bond.

Table 5: Wittig Reaction Optimization

| Ylide Type | Aldehyde | Product Configuration | Yield (%) |

|---|---|---|---|

| Non-stabilized (Z-selective) | But-2-enal | (Z)-2-Pentenal | 65 |

| Stabilized (E-selective) | (Z)-2-Pentenal | (Z,E)-2,4-Heptadienal | 58 |

This sequential strategy achieves moderate yields but requires careful ylide selection and rigorous exclusion of moisture.

Comparative Analysis of Methods

Yield and Scalability

Analyse Chemischer Reaktionen

Types of Reactions

(Z,E)-2,4-heptadienal undergoes various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to form carboxylic acids.

Reduction: The compound can be reduced to form alcohols.

Substitution: The double bonds can participate in addition reactions, leading to the formation of substituted derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen gas for reduction, oxidizing agents like potassium permanganate for oxidation, and halogens for substitution reactions. The conditions typically involve controlled temperatures and pressures to ensure the desired reaction pathway .

Major Products Formed

The major products formed from these reactions include heptanoic acid (from oxidation), heptanol (from reduction), and various substituted heptadienals (from substitution reactions).

Wissenschaftliche Forschungsanwendungen

(Z,E)-2,4-heptadienal, also known as (E,Z)-2,4-heptadienal, is a fatty aldehyde with the molecular formula . It has been reported in Vaccinium vitis-idaea, with data available on its properties and characteristics . While specific applications of (Z,E)-2,4-heptadienal are not detailed in the provided search results, the information below provides a broader context regarding its properties, related compounds, and potential applications based on its chemical class.

Chemical Properties and Characteristics

- (E,Z)-2,4-heptadienal: This compound has a molecular weight of 110.15 g/mol . It is also known by several synonyms, including 2E,4Z-Heptadienal, (E,Z)-2,4-heptadienal, (2E,4Z)-hepta-2,4-dienal, and (2E,4Z)-Heptadienal .

- Kovats Retention Index: Experimental properties include various Kovats retention indices under different conditions, such as standard non-polar, semi-standard non-polar, and standard polar .

Related Research and Applications

- 2,4-Alkadienals and Phenolic Trapping: Research indicates that 2,4-heptadienal, along with other 2,4-alkadienals like 2,4-hexadienal and 2,4-decadienal, can react with phenolic compounds . These reactions can produce adducts, and their formation is influenced by factors such as pH and temperature .

- Bioactive Compounds from Natural Sources: Studies on bioactive compounds from natural sources may indirectly relate to the applications of (Z,E)-2,4-heptadienal, particularly in the context of exploring potential medicinal applications .

- Formation of Volatile Compounds: Linoleic acid can lead to the formation of several volatile compounds, including heptanal and (E)-2-heptenal . Although not directly (Z,E)-2,4-heptadienal, this highlights the relevance of heptadienals in volatile compound research .

- Phenolic-Enabled Nanotechnology: Phenolic compounds are gaining attention for their applications in nanotechnology, especially in biomedicine .

- 2,4-Heptadienal in Food: 2,4-Heptadienal, including its (E,E) isomer, is found in various foods like evergreen blackberries, cabbages, broccoli, corns, and tortilla chips . It is considered a medium-chain aldehyde and a fatty aldehyde, contributing to the flavor profile as an aldehydic, cake, and cinnamon-tasting compound .

- (E,E)-2,4-Heptadienal: Different isomers of 2,4-heptadienal exist, such as (E,E)-2,4-heptadienal, which has various synonyms and is used for research purposes .

Wirkmechanismus

The mechanism of action of (Z,E)-2,4-heptadienal involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can form covalent bonds with nucleophilic sites on proteins, leading to changes in their activity. The pathways involved include the modulation of oxidative stress and inflammatory responses .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally and Functionally Similar Compounds

Structural Isomers: (E,E)-2,4-Heptadienal

- Molecular Formula : C₇H₁₀O

- Odor Threshold : Slightly higher than (Z,E)-isomer (estimated ~2–5 ppb) but still potent .

- Odor Descriptors : Fishy, nutty, fatty .

- Formation Pathway: Co-produced with (Z,E)-isomer during auto-oxidation of DHA and α-linolenic acid .

- Key Sources : Herring milt hydrolysate, algae oil gels, and thermally treated rapeseed oil .

- Differentiation: The (E,E)-isomer is less volatile than the (Z,E)-isomer due to steric effects, but both isomers exhibit synergistic odor enhancement in the presence of (E,Z)-2,6-nonadienal .

Positional Isomers: (Z)-4-Heptenal

- Molecular Formula : C₇H₁₂O

- Odor Threshold : ~0.1–0.5 ppb (extremely low) .

- Odor Descriptors : Fishy, metallic, pungent .

- Formation Pathway: Oxidative cleavage of ω-3 PUFAs, particularly eicosapentaenoic acid (EPA) .

- Key Sources : Fish oil, herring hydrolysates, and thermally processed oils .

Homologous Aldehydes: (E,Z)-2,6-Nonadienal

- Molecular Formula : C₉H₁₄O

- Odor Threshold : ~0.01 ppb (exceptionally low) .

- Odor Descriptors : Cucumber-like when isolated; fishy in combination with (E,E)-2,4-heptadienal .

- Formation Pathway: Oxidation of linolenic acid or enzymatic action in plant tissues .

- Key Sources : Cucumber, watermelon juice, and oxidized plant oils .

- Differentiation : Exhibits a dual odor role: desirable in fresh produce but undesirable in oxidized oils due to synergy with heptadienals .

Saturated Aldehydes: Hexanal

- Molecular Formula : C₆H₁₂O

- Odor Threshold : ~5–10 ppb .

- Odor Descriptors : Grassy, green, fatty .

- Formation Pathway: Oxidation of linoleic acid via the LOX pathway .

- Key Sources : Nearly all lipid-rich foods, including fish, tea, and olive oil .

- Differentiation : Hexanal lacks conjugated double bonds, making it less reactive and less associated with fishy off-flavors compared to (Z,E)-2,4-heptadienal .

Comparative Data Table

Key Research Findings

Synergistic Effects: (Z,E)-2,4-Heptadienal and (E,E)-isomer interact with (E,Z)-2,6-nonadienal to intensify fishy off-flavors by 2–3× compared to individual compounds .

Matrix-Dependent Stability : In tea, (E,E)-2,4-heptadienal is stable and contributes to aroma, whereas in fish oils, it accelerates rancidity .

Mitigation Strategies : Encapsulation with L. latifolia extract reduces (Z,E)-2,4-heptadienal formation in algae oil gels by 50% during storage . Electrodialysis at pH 4 decreases (E,E)-isomer content in herring hydrolysates by 60% .

Q & A

Basic: How can (Z,E)-2,4-heptadienal be identified and characterized using spectroscopic and chromatographic methods?

Methodological Answer:

(Z,E)-2,4-heptadienal can be identified via gas chromatography-mass spectrometry (GC-MS) with optimized parameters, such as splitless injection and a DB-5MS column. External standards (e.g., (E,E)-2,4-heptadienal) should be used for retention time and mass spectral matching . For structural confirmation, nuclear magnetic resonance (NMR) and Fourier-transform infrared (FTIR) spectroscopy are recommended. The NIST database (Entry SATICYYAWWYRAM-UHFFFAOYSA-N) provides reference spectra for cross-validation .

Basic: What are the primary chemical properties and structural features of (Z,E)-2,4-heptadienal?

Methodological Answer:

The compound has a molecular formula of C₇H₁₀O (molecular weight: 110.15 g/mol) and a boiling point of ~177°C. Its conjugated dienal structure (Z,E configuration) contributes to its reactivity as a lipid oxidation marker. Key spectral data include a strong carbonyl FTIR peak at ~1680 cm⁻¹ and characteristic GC-MS fragmentation patterns (e.g., m/z 81, 95) .

Advanced: How can experimental designs be optimized to monitor (Z,E)-2,4-heptadienal as a lipid oxidation marker in complex matrices?

Methodological Answer:

Use accelerated oxidation models (e.g., 40°C storage with light exposure) and track peroxide value (PV) and p-anisidine value (AV) alongside volatile profiling. For GC-MS analysis, headspace sampling minimizes matrix interference. Calibration curves for (Z,E)-2,4-heptadienal should account for isomer-specific response factors, as (E,E)-isomers dominate in advanced oxidation stages .

Advanced: How can isomer-specific formation pathways of (Z,E)-2,4-heptadienal be resolved during lipid oxidation?

Methodological Answer:

Employ kinetic studies with deuterated fatty acid substrates to trace hydrogen abstraction sites. Principal component analysis (PCA) of volatile profiles can distinguish isomer distributions, as (Z,E)-isomers dominate early oxidation stages due to steric effects in hydroperoxide decomposition . For example, (Z,E)-2,4-heptadienal correlates with linoleic acid oxidation, while (E,E)-isomers arise from arachidonic acid degradation .

Advanced: How does matrix composition (e.g., emulsions vs. bulk oils) influence the stability and quantification of (Z,E)-2,4-heptadienal?

Methodological Answer:

In oil-in-water emulsions, interfacial antioxidants (e.g., gallate esters) suppress (Z,E)-2,4-heptadienal formation by scavenging peroxyl radicals. Use accelerated storage trials (21 days at 37°C) with periodic sampling. Quantify via stable isotope dilution assay (SIDA) to correct for matrix-induced signal suppression in GC-MS .

Advanced: How to address discrepancies in reported (Z,E)/(E,E) isomer ratios during oxidation studies?

Methodological Answer:

Discrepancies arise from differences in substrate purity, pro-oxidant catalysts (e.g., Fe²⁺), and analytical resolution. Validate isomer separation using polar GC columns (e.g., HP-INNOWax) and confirm with NMR. For example, (Z,E)-2,4-heptadienal elutes earlier than (E,E)-isomers on non-polar columns, but co-elution risks require tandem MS verification .

Methodological: What are best practices for presenting raw data and ensuring reproducibility in studies involving (Z,E)-2,4-heptadienal?

Methodological Answer:

- Raw Data : Include processed GC-MS chromatograms and PCA plots in the main text; archive raw spectra in appendices or repositories like Chemotion .

- Reproducibility : Document instrument parameters (e.g., column type, ionization voltage), calibration curves, and antioxidant concentrations. Use FAIR data principles (Findable, Accessible, Interoperable, Reusable) .

- Ethical Reporting : Disclose conflicts of interest and validate methods against certified reference materials (e.g., NIST Standard Reference Data) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.